1-(azepan-1-yl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-1-one
Description
1-(Azepan-1-yl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes an azepane ring and a benzimidazole moiety
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-10-16-17(11-14(13)2)21(12-19-16)15(3)18(22)20-8-6-4-5-7-9-20/h10-12,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILCGAPKOQWHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(C)C(=O)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-1-one typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. Subsequent alkylation reactions introduce the azepane ring and the appropriate substituents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions are common, where functional groups on the benzimidazole or azepane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the production of advanced materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which 1-(azepan-1-yl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Azepan-1-yl)octan-1-one
1-(Azepan-1-yl)hexadecan-1-one
1-(Azepan-1-yl)-3-methylbut-2-en-1-one
Uniqueness: 1-(Azepan-1-yl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-1-one stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These differences can lead to distinct reactivity patterns and biological activities.
Biological Activity
1-(azepan-1-yl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-1-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an azepane ring and a benzimidazole moiety. Its molecular formula is , with a molecular weight of approximately 246.32 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, modifications in the benzimidazole structure have been linked to enhanced activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | M. tuberculosis | 0.125 | |
| Compound B | S. aureus | 8 | |
| Compound C | E. coli | Not Active |
The proposed mechanism for the antimicrobial action includes inhibition of specific enzymes such as MmpL3, which is critical for the integrity of mycobacterial cell walls. This inhibition leads to bacteriostatic effects, particularly against M. tuberculosis .
Case Studies
A notable study investigated the efficacy of a series of benzimidazole derivatives against resistant strains of M. abscessus. The study found that compounds with structural similarities to this compound exhibited promising results in vitro, suggesting potential for further development into therapeutic agents .
Table 2: Efficacy Against Resistant Strains
| Compound Name | Strain | MIC (µg/mL) | Observations |
|---|---|---|---|
| Compound D | M. abscessus | 0.25 | High potency observed |
| Compound E | Resistant variant | 0.5 | Moderate activity |
Toxicity Studies
While exploring the biological activity, it is crucial to assess toxicity profiles. Compounds similar to this compound have shown varying degrees of cytotoxicity against human cell lines such as HepG2 and Vero cells. The IC50 values indicate that while some derivatives are effective against pathogens, they may also exhibit toxicity at higher concentrations .
Table 3: Cytotoxicity Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
